molecular formula C11H16ClNO2S2 B10970759 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide

Cat. No.: B10970759
M. Wt: 293.8 g/mol
InChI Key: BZNIFWYFDRMJRL-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide typically involves the nucleophilic substitution of a thiophene-2-sulfonamide derivative with a 4-methylcyclohexylamine. The reaction is carried out under mild basic conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: A closely related compound with similar structural features.

    4-methylcyclohexylamine derivatives: Compounds with the same cyclohexylamine moiety but different substituents on the thiophene ring.

Uniqueness

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide is unique due to the presence of both the 5-chloro and 4-methylcyclohexyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2S2

Molecular Weight

293.8 g/mol

IUPAC Name

5-chloro-N-(4-methylcyclohexyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H16ClNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h6-9,13H,2-5H2,1H3

InChI Key

BZNIFWYFDRMJRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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